Loline

Beschreibung

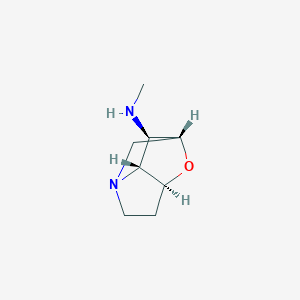

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H14N2O |

|---|---|

Molekulargewicht |

154.21 g/mol |

IUPAC-Name |

(1R,3S,7R,8R)-N-methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine |

InChI |

InChI=1S/C8H14N2O/c1-9-7-6-4-10-3-2-5(11-6)8(7)10/h5-9H,2-4H2,1H3/t5-,6+,7-,8-/m0/s1 |

InChI-Schlüssel |

OPMNROCQHKJDAQ-YWIQKCBGSA-N |

Isomerische SMILES |

CN[C@H]1[C@H]2CN3[C@H]1[C@@H](O2)CC3 |

Kanonische SMILES |

CNC1C2CN3C1C(O2)CC3 |

Synonyme |

loline |

Herkunft des Produkts |

United States |

Loline Biosynthesis and Genetic Determinants

Biosynthetic Pathway Elucidation

The biosynthesis of the complex loline (B1675033) structure from simple amino acid precursors involves a series of enzymatic reactions. Research combining isotopic labeling studies and genetic analyses has been instrumental in mapping out this intricate pathway.

Feeding studies using carbon isotope-labeled molecules have definitively shown that the loline alkaloid pathway is distinct from that of plant-derived pyrrolizidine (B1209537) alkaloids. wikipedia.org The fundamental building blocks for the loline core structure are the amino acids L-proline and L-homoserine. wikipedia.orgnih.govresearchgate.netbohrium.com The B-ring of the loline structure (carbons C5-C8 and the ring nitrogen) is derived from L-proline, while the A-ring (carbons C1-C3 and the primary amine nitrogen at C1) originates from L-homoserine. nih.govbohrium.com

The assembly of the loline scaffold from its amino acid precursors proceeds through several key intermediate compounds. The first committed step in the pathway is the condensation of L-proline and L-homoserine to form N-(3-amino-3-carboxy)propylproline (NACPP). wikipedia.orgresearchgate.netuky.edu Subsequent enzymatic reactions lead to the formation of exo-1-aminopyrrolizidine. uky.edunih.gov Further modifications, including acetylation, result in the formation of exo-1-acetamidopyrrolizidine (AcAP), which is a crucial intermediate just before the characteristic ether bridge is formed. uky.edunih.gov The first fully cyclized loline alkaloid is N-acetylnorloline (NANL), which then serves as the precursor for the diversification of other loline alkaloids. plos.orgnih.gov

The conversion of precursor amino acids into the various loline alkaloids is catalyzed by a suite of enzymes encoded by a cluster of genes known as the LOL gene cluster. wikipedia.orgnih.gov These genes are coordinately upregulated during loline production. wikipedia.orguky.eduwikiwand.comnih.gov

The initial condensation of L-proline and L-homoserine to form NACPP is likely catalyzed by LolC, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. wikipedia.orgresearchgate.netplos.orgnih.gov The formation of the distinctive C2-C7 ether bridge is a remarkable enzymatic feat catalyzed by the non-heme iron oxygenase, LolO. nih.govnih.govresearchgate.netnih.gov LolO performs a sequential two-step reaction, first hydroxylating exo-1-acetamidopyrrolizidine (AcAP) at the C2 position to form 2-endo-hydroxy-1-exo-acetamidopyrrolizidine, and then catalyzing the cycloetherification to form N-acetylnorloline (NANL). nih.govnih.govacs.org

The diversification of the loline structure occurs through modifications of the 1-amino group of NANL. This involves the activities of several other LOL gene products. LolN, a putative N-acetamidase, is responsible for the deacetylation of NANL to norloline (B1595202). plos.orgnih.govplos.org Subsequently, the methyltransferase LolM catalyzes the stepwise methylation of norloline to loline and then to N-methylloline (NML). plos.orgnih.govplos.org The final step in the formation of N-formylloline (NFL) from NML is catalyzed by the cytochrome P450 enzyme, LolP. plos.orgnih.govplos.org Interestingly, the formation of N-acetylloline (NAL) appears to be catalyzed by an acetyltransferase from the host plant, highlighting the collaborative nature of this symbiotic chemical defense. plos.orgnih.gov

Data Tables

Table 1: Key Genes in the Loline Biosynthesis (LOL) Cluster and Their Functions

| Gene | Predicted Enzyme Type | Proposed Function in Loline Biosynthesis |

| lolC | Pyridoxal 5'-phosphate (PLP)-dependent enzyme | Catalyzes the initial condensation of L-proline and L-homoserine to form N-(3-amino-3-carboxy)propylproline (NACPP). wikipedia.orgresearchgate.netplos.orgnih.gov |

| lolO | Non-heme iron oxygenase | Catalyzes the formation of the C2-C7 ether bridge by sequential hydroxylation and cycloetherification of exo-1-acetamidopyrrolizidine (AcAP) to form N-acetylnorloline (NANL). nih.govnih.govresearchgate.netnih.gov |

| lolN | N-acetamidase (deacetylase) | Deacetylation of N-acetylnorloline (NANL) to norloline. plos.orgnih.govplos.org |

| lolM | Methyltransferase | Stepwise methylation of norloline to loline, and loline to N-methylloline (NML). plos.orgnih.govplos.org |

| lolP | Cytochrome P450 | Oxygenation of N-methylloline (NML) to produce N-formylloline (NFL). plos.orgnih.govplos.org |

| lolT | PLP-dependent enzyme | Catalyzes a stereoselective intramolecular Mannich reaction to construct the pyrrolizidine core. researchgate.net |

| lolA, lolD, lolE, lolF, lolU | Various | Part of the LOL gene cluster and co-regulated with other loline biosynthesis genes, but specific enzymatic functions are less defined. nih.govnih.gov |

Table 2: Major Intermediates and Products in the Loline Biosynthetic Pathway

| Compound Name | Abbreviation | Role in Pathway |

| L-Proline | Precursor molecule. wikipedia.orgnih.govresearchgate.net | |

| L-Homoserine | Precursor molecule. wikipedia.orgnih.govresearchgate.net | |

| N-(3-amino-3-carboxy)propylproline | NACPP | First committed intermediate. wikipedia.orgresearchgate.netuky.edu |

| exo-1-aminopyrrolizidine | Intermediate after cyclization and decarboxylation. uky.edunih.gov | |

| exo-1-acetamidopyrrolizidine | AcAP | Intermediate prior to ether bridge formation. nih.govnih.gov |

| 2-endo-hydroxy-1-exo-acetamidopyrrolizidine | 2-endo-OH-AcAP | Hydroxylated intermediate formed by LolO. nih.govnih.govacs.org |

| N-acetylnorloline | NANL | First fully cyclized loline; precursor to other lolines. plos.orgnih.gov |

| Norloline | Deacetylated product of NANL. plos.orgnih.gov | |

| Loline | Methylated product of norloline. plos.orgnih.gov | |

| N-methylloline | NML | Di-methylated product of norloline. plos.orgnih.gov |

| N-formylloline | NFL | Formylated product of NML. plos.orgnih.gov |

| N-acetylloline | NAL | Acetylated product of loline, catalyzed by a plant enzyme. plos.orgnih.gov |

Genetic Basis of Loline Alkaloid Biosynthesis

The production of loline alkaloids by endophytic fungi is a genetically controlled process, encoded by a dedicated cluster of genes. Research into this genetic foundation has unveiled the specific genes involved, the intricate ways their expression is regulated, and has utilized advanced molecular techniques to dissect the biosynthetic pathway.

Characterization of the LOL Gene Cluster

The genes responsible for the biosynthesis of loline alkaloids are organized into a contiguous unit known as the LOL gene cluster. wikipedia.org This clustering is a common feature for secondary metabolite pathways in fungi. nih.gov The LOL cluster was first identified in the grass endophyte Neotyphodium uncinatum and has since been characterized in various loline-producing Epichloë species. nih.govplos.org

The composition of the LOL cluster can vary between fungal species, but a core set of genes is conserved. In many endophytes, the cluster comprises 11 genes, typically arranged in the order lolF, lolC, lolD, lolO, lolA, lolU, lolP, lolT, lolE, lolN, and lolM. plos.org Through bioinformatic analysis, gene disruption experiments, and heterologous expression, the functions of several lol genes have been determined. nih.govplos.orgplos.org

Key findings from the characterization of the LOL gene cluster include:

Identification of Core Biosynthetic Genes: The cluster contains genes encoding the essential enzymes for constructing the loline backbone from the amino acid precursors L-proline and L-homoserine. wikipedia.org

Discovery of Tailoring Enzymes: Genes responsible for the chemical diversification of the basic loline structure are also located within the cluster. These enzymes catalyze reactions such as methylation, acetylation, and oxygenation. plos.org

Evidence of Co-evolution: The presence of homologous gene clusters, such as LOL-1 and LOL-2 in N. uncinatum, and variations in gene content among different species suggest a dynamic evolutionary history. nih.govplos.org Inactivating mutations in late-pathway genes in some strains lead to the accumulation of different intermediate compounds, indicating that loline alkaloid profiles may be subject to diversifying selection. plos.org

The table below summarizes the identified genes within the LOL cluster and their putative or experimentally confirmed functions in the loline biosynthesis pathway.

Table 1: Genes of the Loline (LOL) Biosynthesis Cluster and Their Functions

| Gene | Putative/Confirmed Function | Role in Pathway |

|---|---|---|

| lolC | PLP-dependent enzyme | Catalyzes the initial condensation of L-proline and L-homoserine. wikipedia.orgplos.org |

| lolO | 2-oxoglutarate-dependent non-heme iron oxygenase | Required for the formation of the characteristic C2-C7 ether bridge. plos.orgplos.org |

| lolP | Cytochrome P450 monooxygenase | Catalyzes the oxygenation of N-methylloline to produce N-formylloline. wikipedia.orgplos.org |

| lolN | N-acetamidase | Deacetylates N-acetylnorloline to form norloline. plos.org |

| lolM | N-methyltransferase | Performs successive methylation of norloline to loline, and loline to N-methylloline. plos.orgplos.org |

| lolA, lolD, lolE, lolF, lolT | Various enzymes (oxidoreductases, etc.) | Believed to be involved in the multi-step cyclization and formation of the core loline structure. nih.govnih.gov |

| lolU | Protein with DNA-binding site signature | Predicted to have a regulatory function in the expression of the gene cluster. nih.gov |

LOL Gene Expression Regulation in vitro Cultures and in Symbiota

The expression of the LOL gene cluster is tightly regulated, and the control mechanisms differ between fungal cultures grown in the laboratory (in vitro) and the fungus living symbiotically within a host grass (in symbiota).

In in vitro cultures of Neotyphodium uncinatum, the expression of the LOL genes is highly coordinated. nih.govuky.edu Studies have shown that the transcription of all genes in the cluster is initiated before loline alkaloids can be detected in the culture medium. uky.edu The expression level increases as the alkaloids accumulate, reaches a peak during the phase of most rapid production, and then declines as the concentration of lolines plateaus. nih.govuky.edu This temporal expression pattern is consistent and correlated among all the genes, suggesting a common regulatory mechanism. nih.govuky.edu Furthermore, the physical order of the genes along the chromosome appears to correlate with the timing of their expression; genes involved in the early steps of the pathway (e.g., lolA, lolC) tend to be expressed earlier than those involved in later steps (e.g., lolT, lolE). nih.govuky.edu

In contrast, regulation in symbiota is more complex and appears to be influenced by the specific tissues of the host plant and the reproductive strategy of the fungus. nih.gov In asexual Neotyphodium endophytes, which are transmitted vertically through seeds, loline alkaloid levels can be extremely high. nih.gov In these associations, production seems to be limited primarily by the availability of the precursor amino acids supplied by the host plant, rather than by the level of LOL gene transcription. wikipedia.orgnih.gov For example, higher concentrations of lolines are found in younger leaf tissues compared to older ones, yet this difference does not correlate with a corresponding change in LOL gene expression. uky.edu

Conversely, in sexual Epichloë species that can also be transmitted horizontally via spores, LOL gene expression is a key regulatory point. nih.gov These fungi produce reproductive structures called stromata on the grass inflorescences, which rely on insects for fertilization. To avoid deterring these necessary insect partners, loline production is significantly reduced in the stromata. This reduction is achieved through the dramatic downregulation of LOL gene expression in these tissues compared to other parts of the plant. nih.gov

Table 2: Comparison of LOL Gene Expression Regulation

| Feature | In vitro Cultures (Neotyphodium uncinatum) | In Symbiota (Host Grass) |

|---|---|---|

| Primary Control Point | Coordinated gene transcription. nih.govuky.edu | Substrate availability (asexual endophytes) or gene transcription (sexual endophytes). nih.gov |

| Expression Pattern | Tightly coregulated; expression precedes and tracks alkaloid accumulation in a quadratic pattern. nih.govuky.edu | Varies by host tissue and fungal life cycle stage. uky.edunih.gov |

| Correlation | Strong positive correlation between expression of all LOL genes. uky.edu | Expression does not always correlate with alkaloid levels in vegetative tissues. uky.edu |

| Key Influences | Internal developmental program of the fungus. nih.gov | Host precursor supply, fungal reproductive strategy (stromata vs. vegetative), and plant signaling molecules. wikipedia.orgnih.gov |

Genetic Engineering Approaches for Loline Biosynthesis Pathway Analysis

Genetic engineering has been an indispensable tool for elucidating the functions of individual genes within the LOL cluster and confirming steps in the biosynthetic pathway. nih.govplos.org These molecular techniques allow researchers to manipulate the expression of specific genes and observe the resulting impact on loline alkaloid production.

One of the key techniques employed is RNA interference (RNAi) . This method was used to demonstrate the critical role of lolC. By introducing an RNAi construct designed to suppress lolC expression in N. uncinatum, researchers observed a significant decrease in both lolC mRNA levels and the accumulation of loline alkaloids in the culture, providing strong evidence for its essential function in the pathway. nih.gov

Gene knockout is another powerful approach. In a study involving an Epichloë species, the genes lolN and lolM were simultaneously deleted. plos.org This double-knockout mutant was unable to produce the variety of loline alkaloids found in the wild-type strain. Instead, its biosynthetic pathway was halted, leading to the accumulation of the intermediate compound N-acetylnorloline. plos.org This result definitively established the roles of lolN and lolM in the "tailoring" steps that diversify the loline structure.

To confirm the function of the knocked-out genes, scientists performed complementation analysis . They reintroduced functional copies of lolN and lolM into the double-mutant strain. This genetic restoration successfully re-established the production of downstream products like N-formylloline, confirming that the absence of these two genes was solely responsible for the observed biochemical block. plos.org

Finally, heterologous expression has been used to verify the specific enzymatic activity of a LOL protein in a different host organism. The lolM gene, predicted to encode a methyltransferase, was expressed in yeast. plos.org When the resulting LolM protein was supplied with norloline or loline in a test tube, it successfully catalyzed their methylation to loline and N-methylloline, respectively, thereby confirming its function as an N-methyltransferase. plos.org

Table 3: Genetic Engineering Techniques Used in Loline Pathway Analysis

| Technique | Target Gene(s) | Organism | Key Finding |

|---|---|---|---|

| RNA Interference (RNAi) | lolC | Neotyphodium uncinatum | Suppression of lolC significantly reduced loline alkaloid production, confirming its essential role. nih.gov |

| Gene Knockout | lolN and lolM | Epichloë sp. | Deletion of both genes led to the accumulation of the intermediate N-acetylnorloline. plos.org |

| Gene Complementation | lolN and lolM | Epichloë sp. | Reintroduction of the wild-type genes into the knockout mutant restored the production of N-formylloline. plos.org |

| Heterologous Expression | lolM | Yeast (Saccharomyces cerevisiae) | The expressed LolM protein demonstrated N-methyltransferase activity, converting norloline to loline. plos.org |

Ecological and Biological Functions of Loline Alkaloids

Role in Plant-Herbivore Interactions

A well-documented function of loline (B1675033) alkaloids is their contribution to the resistance of endophyte-infected grasses against herbivory. wikipedia.orgplos.orgresearchgate.net This defensive capacity is a key aspect of the mutualistic relationship between the grass and the Epichloë endophyte, where the fungus provides protection in exchange for nutrients and transmission via host seeds. plos.orgresearchgate.netuky.edu

Anti-Insect Activity and Feeding Deterrence Mechanisms in Invertebrates

Loline alkaloids are known to be insecticidal and deterrent to a broad spectrum of invertebrates, including species from orders such as Hemiptera, Coleoptera, Hymenoptera, Lepidoptera, and Blattodea. wikipedia.org Studies have shown that different loline species can have variable bioactivity against insects. wikipedia.orgplos.org For instance, N-formylloline and N-acetylloline have demonstrated effects on aphid and milkweed bug development and fecundity, as well as causing avoidance of loline-containing plant tissues. wikipedia.org

Research findings highlight the diverse effects of specific loline alkaloids on different insect species. N-formylloline has been observed to reduce the weight gain of fall armyworms (Spodoptera frugiperda) by deterring feeding. nih.gov At high concentrations (800 and 1600 µg/g dry weight), N-formylloline reduced the growth, development, and survival of Argentine stem weevil (Listronotus bonariensis) larvae, while N-acetylnorloline caused high mortality with less effect on growth or development. plos.orgnih.gov These findings indicate that the chemical diversity among loline alkaloids leads to complex and varied effects on grass herbivores. plos.org

Loline alkaloids, particularly N-acetylloline and N-formylloline, have been shown to deter feeding by Japanese beetle larvae (Popillia japonica) at concentrations comparable to those found in the roots of tall fescue infected with Neotyphodium coenophialum. nih.gov Different loline types may vary in their specificity to different insect species and developmental stages, with the modifications on the 1-amine group being important for their anti-insect activity spectrum. nih.gov While N-formylloline and N-acetylloline have shown significant activity against Spodoptera frugiperda, loline and N-methylloline did not show significant activity in similar tests. nih.gov Conversely, when applied directly to greenbug aphids (Schizaphis graminum), N-acetylloline and N-methylloline exhibited greater insecticidal activity than N-formylloline and loline. nih.govnau.eduapsnet.org Meadow fescue symbiotic with N. uncinatum, which produces high levels of N-formylloline and N-acetylloline, deterred oviposition by the Argentine stem weevil. nih.gov

Concentrations of loline alkaloids are negatively correlated with aphid infestation, supporting their role as insecticidal agents. researchgate.net Genetic analysis has confirmed the linkage between the ability of endophytes to produce loline alkaloids in planta and their bioprotective effects against aphids. apsnet.orgnih.gov Studies using sexual endophytes like Epichloë festucae have shown that loline alkaloid expression is heritable and correlates with anti-aphid activity, demonstrating a key role for these alkaloids in protecting host plants from certain aphid species. apsnet.org

Data on the effects of different loline alkaloids on specific insect herbivores can be summarized in tables based on research findings:

| Loline Alkaloid | Insect Herbivore Species | Observed Effect | Source |

| N-Formylloline (NFL) | Fall armyworm (S. frugiperda) | Reduces weight gain, feeding deterrence. nih.govnih.gov | nih.govnih.gov |

| N-Formylloline (NFL) | Argentine stem weevil (L. bonariensis) larvae | Reduces growth, development, and survival at high concentrations. plos.orgnih.gov | plos.orgnih.gov |

| N-Formylloline (NFL) | Japanese beetle larvae (P. japonica) | Deters feeding. nih.gov | nih.gov |

| N-Formylloline (NFL) | Argentine stem weevil (L. bonariensis) adults | Deters oviposition. nih.gov | nih.gov |

| N-Acetylloline (NAL) | Argentine stem weevil (L. bonariensis) larvae | Less effect on growth/development compared to NANL, contributes to mortality. plos.orgnih.gov | plos.orgnih.gov |

| N-Acetylloline (NAL) | Japanese beetle larvae (P. japonica) | Deters feeding. nih.gov | nih.gov |

| N-Acetylloline (NAL) | Greenbug aphid (S. graminum) | Higher insecticidal activity than NFL and loline when sprayed. nih.govnau.edu | nih.govnau.edu |

| N-Acetylnorloline (NANL) | Argentine stem weevil (L. bonariensis) larvae | Causes high mortality. plos.orgnih.gov | plos.orgnih.gov |

| Loline | Greenbug aphid (S. graminum) | Lower insecticidal activity than NAL and NML when sprayed. nih.govnau.edu | nih.govnau.edu |

| N-Methylloline (NML) | Greenbug aphid (S. graminum) | Higher insecticidal activity than NFL and loline when sprayed. nih.govnau.edu | nih.govnau.edu |

Influence on Nematode Development and Motility

While the role of loline alkaloids in deterring nematode activity has been suggested, the relative importance compared to other endophyte-produced alkaloids, such as ergot alkaloids, remains unclear. wikipedia.org Some studies indicate that endophyte infection can confer resistance to nematodes. wikipedia.org

Deterrent Effects on Vertebrate Herbivores

Initially, loline alkaloids were thought to contribute to toxicity symptoms observed in livestock grazing on endophyte-infected grasses, such as fescue toxicosis. wikipedia.org However, subsequent research has demonstrated that ergot alkaloids produced by the endophytes are primarily responsible for these symptoms. wikipedia.org Even at high doses, loline alkaloids have been shown to have only very small physiological effects on mammalian feeders. wikipedia.orgresearchgate.net Peramine and loline alkaloids are well-documented to possess strong insecticidal and deterrent properties without harmful effects on vertebrates. researchgate.net

Modulation of Plant-Associated Microbiomes

Loline alkaloids can influence the microbial communities associated with host plants.

Impact on Epiphytic Bacterial Communities

Loline alkaloids released onto the leaf surface of endophyte-infected grasses can serve as a resource for epiphytic bacteria, thereby shaping the composition of the bacterial community on the plant surface. nih.govebi.ac.ukchemfaces.com Studies have shown that most bacteria residing on the leaf surface of such grasses can consume these defensive chemicals, and loline-consuming bacteria are less common on the leaves of other plant species. nih.govchemfaces.com For example, Burkholderia ambifaria and other bacterial species isolated from tall fescue were able to utilize N-formylloline as a sole carbon and nitrogen source in culture. nih.govchemfaces.com These loline-catabolizing bacteria achieved significantly higher population sizes when inoculated onto plants harboring loline-producing endophytes compared to plants lacking the endophyte or colonized by endophyte variants incapable of loline production. nih.govchemfaces.com This suggests that the presence of lolines selects for specific epiphytic bacterial microflora capable of utilizing these compounds. nih.govebi.ac.ukchemfaces.com Lolines are also thought to accumulate in the roots and contribute to root exudates, influencing the rhizosphere microbiome and potentially selecting for loline-catabolizing bacterial strains that may then colonize the plant endophytically. maxapress.com

Broader Bioprotective Roles in Host Plant Fitness

Beyond direct anti-herbivore effects, loline alkaloids, as part of the endophyte-grass symbiosis, contribute to broader enhancements in host plant fitness and persistence. researchgate.netuky.edunih.gov Endophyte infection, and the associated production of alkaloids including lolines, can provide resistance to various biotic and abiotic stresses. nau.edunih.gov Documented fitness enhancements include increased resistance to mammalian and insect herbivores, pathogens, and nematodes, as well as improved drought tolerance and competitiveness. nau.edunih.gov While the mechanisms for all these effects are not fully established, the anti-herbivore benefits are largely attributed to the accumulation of alkaloids like lolines and peramine. nau.edu The presence of endophyte-produced alkaloids deters herbivores, which can lead to an increase in the frequency of endophyte infection in grass populations, particularly under herbivore pressure. pnas.org Loline concentrations can also increase in grass tissues regrown after defoliation, suggesting a potential inducible defense response. wikipedia.org Higher loline levels in younger leaves compared to older leaves suggest a regulated distribution within the plant, potentially providing greater protection to newly grown or embryonic tissues from insect attacks. wikipedia.org

Structural Diversity and Derivatives of Loline Alkaloids

Major Naturally Occurring Loline (B1675033) Variants

Several loline variants have been identified in grass-Epichloë symbiota, differing in the substituents attached to the C-1 amine group.

Norloline (B1595202), N-Methylloline, N-Formylloline, N-Acetylloline, N-Acetylnorloline

The major naturally occurring loline variants include norloline, loline, N-methylloline, N-formylloline, N-acetylloline, and N-acetylnorloline. These compounds are differentiated by the presence or absence of methyl, formyl, or acetyl groups on the amino nitrogen at the C-1 position.

Norloline: Features a primary amine (-NH₂) at the C-1 position. It was one of the first loline alkaloids to be isolated and was initially named temuline.

Loline: Has a methyl group (-NHCH₃) on the C-1 amine.

N-Methylloline: Possesses two methyl groups (-N(CH₃)₂) on the C-1 amine.

N-Formylloline: Contains a methyl group and a formyl group (-N(CH₃)CHO) on the C-1 amine. N-formylloline is frequently found in Lolium–Festuca hybrids.

N-Acetylloline: Features a methyl group and an acetyl group (-N(CH₃)Ac) on the C-1 amine. Along with N-formylloline, it is a predominant loline alkaloid in certain endophyte-infected grasses like KY-31 tall fescue.

N-Acetylnorloline: Has an acetyl group (-NHAc) on the C-1 amine. Research suggests N-acetylnorloline is the first fully cyclized loline alkaloid in the biosynthetic pathway.

These structural variations contribute to the diverse profiles of loline alkaloids observed in different grass-endophyte associations.

Enzymatic Diversification of Loline Derivatives

The diversification of loline alkaloids from the core structure involves a series of enzymatic steps carried out by both fungal and plant enzymes. The genes responsible for loline alkaloid biosynthesis are located within a gene cluster known as the LOL cluster in the Epichloë genome.

Studies using isotopic labeling have indicated that N-acetylnorloline is an early intermediate in the pathway after cyclization. Subsequent modifications, including deacetylation, methylation, and further acetylation or formylation, lead to the various loline derivatives.

Specific enzymes encoded by genes within the LOL cluster have been implicated in these diversification steps. For instance, lolN is predicted to encode an N-acetamidase (deacetylase), and lolM is predicted to encode a methyltransferase. Experimental evidence, such as knockout studies and heterologous expression in yeast, supports the roles of LolN and LolM in the conversion of N-acetylnorloline to other loline forms. LolN is involved in deacetylating N-acetylnorloline to produce norloline, while LolM functions as an N-methyltransferase, converting norloline to loline and loline to N-methylloline.

The formation of N-formylloline from N-methylloline requires the action of LolP, a cytochrome P450 enzyme. Interestingly, the production of N-acetylloline can involve a plant acetyltransferase, highlighting the collaborative enzymatic effort between the fungal endophyte and the host grass in shaping the final loline alkaloid profile.

Structure-Activity Relationship Studies in an Ecological Context

Structure-activity relationship (SAR) studies of loline alkaloids in an ecological context focus on how the variations in their chemical structures influence their biological activities, particularly their effects on herbivores and other organisms within the ecosystem. The different substituents on the C-1 amine are known to affect the bioactivity of loline species against insects.

Loline alkaloids are primarily recognized for their insecticidal and insect-deterrent properties, which provide a significant defensive advantage to endophyte-infected grasses. Different loline derivatives can exhibit varying levels of toxicity or deterrence against different insect species. This structural diversity and the resulting differential activity may be an evolutionary strategy to broaden the spectrum of host protection and reduce the likelihood of herbivores developing resistance to a single compound.

While lolines are effective against invertebrates, they are generally considered to have low toxicity to mammals at concentrations found in endophyte-infected grasses. This selective toxicity is a crucial aspect of the ecological mutualism between the grass and the endophyte, benefiting the plant by deterring herbivores without causing harm to grazing livestock.

The concentration and profile of loline alkaloids can vary depending on the grass species, the specific endophyte strain, and environmental factors. Higher concentrations of lolines are often found in seeds compared to vegetative tissues, and within vegetative tissues, levels can be higher in the leaf sheath and stem than in the leaf blade. The presence and levels of specific loline alkaloids have been shown to correlate with resistance to certain insect pests, such as aphids.

Understanding the SAR of loline alkaloids is essential for comprehending the ecological dynamics of grass-endophyte symbioses and for developing strategies in agriculture, such as utilizing endophyte-infected grasses for pest management.

Synthetic Methodologies and Access to Loline Analogues

Challenges in Loline (B1675033) Alkaloid Total Synthesis

The primary difficulties in the total synthesis of loline alkaloids stem from their distinct structural features. uni-muenchen.deuni-muenchen.de The core of a loline alkaloid is a compact, heterotricyclic molecular skeleton. uni-muenchen.deacs.orgnih.gov This structure includes a strained five-membered ethereal bridge connecting carbons C2 and C7 of the pyrrolizidine (B1209537) ring system. acs.orgnih.govacs.org The formation of this strained ether linkage is a significant synthetic obstacle.

Furthermore, the loline scaffold contains four contiguous stereogenic centers, the precise control of which is essential for a successful synthesis. researchgate.net The close proximity of polar functionalities within the molecule adds another layer of complexity to synthetic design. uni-muenchen.deuni-muenchen.de These inherent structural challenges have historically resulted in synthetic routes with a high number of steps, particularly when aiming for enantiomerically pure products, and have, in some instances, prevented synthetic efforts altogether. acs.org Early asymmetric syntheses, for example, required as many as 20 steps to achieve the target molecule. uni-muenchen.deuni-muenchen.deorganic-chemistry.org

Asymmetric Total Synthesis Strategies

To overcome the challenges posed by the loline structure, several asymmetric total synthesis strategies have been developed. These routes aim to construct the complex architecture with high levels of stereocontrol and improved efficiency.

One prominent strategy involves an initial Sharpless asymmetric epoxidation to set a key stereocenter. uni-muenchen.deresearchgate.netnih.gov This is followed by a Grubbs olefin metathesis to form an eight-membered ring intermediate. uni-muenchen.deresearchgate.netnih.gov A crucial step in this sequence is an unprecedented transannular aminobromination, where the nitrogen of a carbamate (B1207046) attacks a bromonium ion formed across the ring, to construct the bicyclic pyrrolizidine skeleton. researchgate.netorganic-chemistry.orgnih.gov

Another successful approach employs a diastereoselective tethered aminohydroxylation of a homoallylic carbamate. acs.orgnih.gov This key reaction is complemented by a Petasis Borono-Mannich addition to complete the assembly of the loline skeleton. acs.orgnih.gov

A third distinct strategy commences with a Rassu/Casiraghi vinylogous aldol (B89426) reaction. rsc.org This is followed by an intramolecular oxa-heteroconjugate addition and a reductive amination to establish the four contiguous stereocenters and form the strained oxygen bridge under mild conditions. rsc.org

More recently, chemoenzymatic approaches have emerged as a powerful tool. acs.orgfigshare.com These strategies leverage enzymes from the natural loline biosynthetic pathway, such as the Mannich cyclase LolT and the decarboxylase LolD, to perform key stereoselective transformations, offering a concise and scalable route to the loline core and related alkaloids. acs.orgfigshare.com

Key Reactions and Stereochemical Control

The precise control of stereochemistry is a central theme in all successful loline syntheses. This is achieved through a variety of key reactions that dictate the configuration of the multiple stereocenters.

Asymmetric Mannich-type reactions are pivotal in several strategies. acs.org For instance, the reaction of an enolate derived from O-Boc protected methyl glycolate (B3277807) with an N-tert-butylsulfinylimine has been used to form the C(1) and C(2) stereocenters. acs.orgnih.gov The stereochemical outcome of this reaction is effectively controlled by the N-tert-butylsulfinyl substituent. acs.org The Petasis Borono-Mannich reaction, a multicomponent coupling, has also been effectively utilized to build the loline scaffold. researchgate.net

Conjugate additions have been employed to set the C(7) and C(7a) stereocenters. acs.orgox.ac.uk One route uses the conjugate addition of lithium (S)-N-benzyl-N-(α-methylbenzyl)amide to an enoate, followed by a sequence of transformations to establish the desired stereochemistry. acs.orgnih.gov

Ring-forming reactions are critical for constructing the core structure. Sharpless epoxidation is a key initial step in some routes for desymmetrization and stereocontrol. uni-muenchen.deorganic-chemistry.org This is often followed by a ring-closing metathesis to form a macrocyclic intermediate. uni-muenchen.de The subsequent transannular cyclization, such as an aminobromination or an intramolecular displacement, is a powerful method for forging the strained bicyclic pyrrolizidine system with the ether bridge. acs.orgresearchgate.netorganic-chemistry.orgnih.govnih.gov

Biocatalysis offers exceptional stereoselectivity. acs.orgfigshare.com The enzyme LolT, a PLP-dependent cyclase from the loline biosynthetic pathway, catalyzes a stereoselective intramolecular Mannich reaction to construct the pyrrolizidine core scaffold. acs.orgfigshare.com In the natural pathway, the enzyme LolO is responsible for installing the ether bridge by catalyzing the oxidation of both C2 and C7, proceeding through endo-hydrogen abstraction and C-O bond formation with retention of configuration at both centers. nih.govacs.org

Efficiency and Scalability of Synthetic Routes

Significant progress has been made in improving the efficiency and scalability of loline alkaloid synthesis, moving from lengthy 20-step racemic and asymmetric syntheses to more concise and practical routes. uni-muenchen.deresearchgate.net

Modern synthetic strategies are notably shorter, with some asymmetric total syntheses being accomplished in as few as eight to ten steps. uni-muenchen.deresearchgate.netnih.gov These efficient routes are often scalable, allowing for the production of multigram quantities of loline alkaloids. uni-muenchen.deuni-muenchen.de This scalability is crucial as it provides sufficient material for detailed biological and chemical ecology investigations. uni-muenchen.deuni-muenchen.deresearchgate.netnih.gov

The efficiency of these new routes is often marked by the strategic use of protecting groups, in some cases using only a single protecting group that is lost during a key bond-forming step, thus avoiding additional deprotection steps. uni-muenchen.de The development of chemoenzymatic routes further enhances efficiency and scalability, offering a very concise pathway to these complex molecules. acs.orgfigshare.com

Preparation of Loline Derivatives for Research Applications

The ability to synthesize not just the parent loline molecule but also a variety of its derivatives is crucial for research applications. These analogues are instrumental in studying structure-activity relationships and probing the complex biological interactions of loline alkaloids. uni-muenchen.deacs.orgfigshare.com

Synthetic routes are often designed with diversification in mind. uni-muenchen.de For example, a key azide (B81097) intermediate can serve as a branching point in the synthesis, allowing for the introduction of various substituents on the 1-amino group to generate a library of different loline alkaloids and non-natural analogues. uni-muenchen.deorganic-chemistry.org This flexibility enables the synthesis of naturally occurring derivatives like N-acetyl loline and N-methyl loline, as well as novel derivatives with modified acyl groups for biological evaluation. uni-muenchen.denih.gov

The development of flexible synthetic strategies, including chemoenzymatic ones, facilitates rapid access to diverse, enantiopure amino-izidine motifs. acs.orgfigshare.comnih.gov This accessibility to a range of loline derivatives is essential for investigating their insecticidal properties and other biological activities, ultimately supporting programs aimed at understanding the intricate ecological roles these molecules play. uni-muenchen.deresearchgate.netnih.gov

Table of Key Synthetic Strategies

| Strategy | Key Reactions | Number of Steps (approx.) | Key Features |

| Strategy 1 | Sharpless Epoxidation, Grubbs Olefin Metathesis, Transannular Aminobromination | 8-10 | High chemo- and stereoselectivity; scalable and diversifiable. uni-muenchen.deresearchgate.netnih.gov |

| Strategy 2 | Diastereoselective Tethered Aminohydroxylation, Petasis Borono-Mannich Addition | Not specified | Extends from a racemic synthesis to an asymmetric one. acs.orgnih.gov |

| Strategy 3 | Vinylogous Aldol Reaction, Intramolecular oxa-heteroconjugate addition, Reductive Amination | 12 | Establishes four contiguous stereocenters efficiently. rsc.org |

| Strategy 4 | Asymmetric Mannich Reaction, Conjugate Addition | Not specified | Flexible for preparing a range of 1-aminopyrrolizidine cores. acs.orgnih.gov |

| Strategy 5 | Chemoenzymatic (LolT/LolD enzymes) | Highly concise | Utilizes biosynthetic enzymes for key stereoselective steps; scalable. acs.orgfigshare.com |

Advanced Analytical Techniques for Loline Alkaloid Research

Chromatographic Methodologies for Loline (B1675033) Alkaloid Profiling

Chromatography is the cornerstone of loline alkaloid analysis, enabling the separation of these compounds from complex sample matrices and from each other. The choice of chromatographic technique is often dictated by the volatility and polarity of the loline derivatives being analyzed.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Loline Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) has been a traditional and robust method for the analysis of loline alkaloids. nih.gov This technique is well-suited for volatile and thermally stable compounds. In GC-MS, the sample is vaporized and separated based on the components' differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase within a capillary column. notulaebotanicae.romdpi.comacs.org

The process begins with the injection of the sample into the GC, where it is heated and carried by an inert gas, such as helium, through a column. notulaebotanicae.ro For loline analysis, columns like the HP-5 (crosslinked 5% phenylmethylsiloxane) are commonly employed. tandfonline.com The temperature of the GC oven is programmed to increase gradually, allowing for the sequential elution of different alkaloids based on their boiling points and interaction with the column's stationary phase. notulaebotanicae.rotandfonline.com

Following separation in the gas chromatograph, the individual compounds enter the mass spectrometer. Here, they are ionized, typically by electron ionization (EI), which fragments the molecules into a predictable pattern of ions. nih.gov The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. This spectrum serves as a chemical fingerprint, allowing for positive identification by comparing it to spectral libraries or the spectra of known standards. notulaebotanicae.ro The retention time in the GC column combined with the mass spectrum provides a high degree of confidence in the identification of specific loline alkaloids, such as N-acetylloline (NAL), N-formylloline (NFL), and N-acetylnorloline (NANL). ebi.ac.uk

Table 1: Example of Typical GC-MS Operating Conditions for Alkaloid Analysis

| Parameter | Setting |

|---|---|

| Column Type | HP-5MS (30 m x 0.25 mm, 0.25 µm film) notulaebotanicae.ro |

| Carrier Gas | Helium notulaebotanicae.romdpi.com |

| Injection Mode | Splitless or Split notulaebotanicae.rotandfonline.com |

| Injector Temp. | 250 - 280 °C notulaebotanicae.rotandfonline.com |

| Oven Program | Initial 40-120°C, ramped to 280-320°C notulaebotanicae.romdpi.comtandfonline.com |

| MS Ionization | Electron Ionization (EI) at 70 eV mdpi.comnih.gov |

| MS Detector | Quadrupole or Mass Selective Detector (MSD) acs.org |

| Mass Scan Range | 40-600 m/z mdpi.com |

Liquid Chromatography Techniques in Loline Analysis

While GC-MS is effective, many loline alkaloids and their precursors can be better analyzed using liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC). LC is advantageous for less volatile or thermally labile compounds. nih.gov When coupled with tandem mass spectrometry (LC-MS/MS), this technique offers superior sensitivity, specificity, and reduced sample preparation time compared to GC-MS. nih.govresearchgate.netacs.org

LC-MS/MS methods have been successfully developed for the simultaneous identification and quantification of multiple loline alkaloids. nih.govresearchgate.netbg.ac.rs These methods typically use reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water with additives like formic acid. japsonline.comijpsdronline.com The gradient elution, where the mobile phase composition is changed over time, allows for the efficient separation of a wide range of analytes. mdpi.com

After separation on the LC column, the analytes are ionized, commonly using electrospray ionization (ESI), and enter the tandem mass spectrometer. In a triple quadrupole (QQQ) mass spectrometer, specific precursor ions are selected, fragmented, and specific product ions are monitored. nih.gov This process, known as Multiple Reaction Monitoring (MRM), is highly selective and sensitive, allowing for accurate quantification even at very low concentrations. nih.gov Newly developed LC-MS/MS methods have demonstrated high accuracy, with recoveries often in the 80–120% range, and excellent precision, with coefficients of variation below 10%. nih.govresearchgate.netacs.org

Spectroscopic Approaches for Loline Structural Confirmation and Quantification

Spectroscopy is indispensable for the unambiguous structural elucidation of novel loline alkaloids and for the confirmation of known compounds.

Mass spectrometry (MS), as a detector for GC or LC, is a primary tool for both identification and quantification. acs.orgnih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, allowing for the determination of its elemental formula with high confidence. Tandem MS (MS/MS) experiments, by fragmenting the molecule and analyzing the resulting product ions, provide crucial information about the compound's structure, such as the nature of substituents on the loline core. nih.govacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for de novo structure determination. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are used to piece together the complete chemical structure of a loline alkaloid. publish.csiro.aubenthamopenarchives.com For instance, ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) NMR can be used to confirm the presence and connectivity of the characteristic 2,7-ether bridge in the loline skeleton. acs.org The purity and identity of isolated loline standards are routinely confirmed using NMR before their use in quantitative studies. publish.csiro.au In some cases, single-crystal X-ray diffraction analysis is used to determine the absolute configuration of the molecule, providing the ultimate structural proof. acs.org

Development and Validation of Loline-Specific Analytical Methods

To ensure that an analytical method for loline alkaloids is reliable and fit for its intended purpose, it must undergo a rigorous validation process. researchgate.net This process is guided by internationally recognized standards, such as those from the International Council for Harmonisation (ICH). efor-group.comnih.goveuropa.eu The validation of an analytical procedure demonstrates that it consistently produces accurate and precise results. ich.org

Key performance characteristics that are evaluated during method validation include: nih.govich.org

Specificity: The ability of the method to accurately measure the loline analyte without interference from other components in the sample matrix, such as other alkaloids, impurities, or plant metabolites. efor-group.com

Linearity: The ability to produce results that are directly proportional to the concentration of the loline alkaloid within a given range. This is typically assessed by analyzing a series of standards at different concentrations and evaluating the correlation coefficient (R²) of the resulting calibration curve, which should ideally be ≥ 0.99. nih.govefor-group.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. nih.govich.org

Accuracy: The closeness of the measured value to the true value. It is often determined by spike-recovery experiments, where a known amount of a loline standard is added to a sample matrix and the percentage recovered is calculated. nih.govresearchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (same conditions, short interval), intermediate precision (within-laboratory variations, e.g., different days, analysts, or equipment), and reproducibility (between-laboratory variations). nih.gov

Limit of Detection (LOD): The lowest amount of a loline alkaloid in a sample that can be detected but not necessarily quantified with precision. nih.gov

Limit of Quantitation (LOQ): The lowest amount of a loline alkaloid in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govnih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature), providing an indication of its reliability during normal usage. nih.gov

The development of a new LC-MS/MS method for lolines, for example, would involve optimizing the extraction procedure, chromatographic conditions, and mass spectrometer settings, followed by a full validation study to establish the parameters listed above. nih.govresearchgate.netacs.org

Table 2: Key Validation Parameters for Analytical Methods (ICH Q2(R1) Guideline)

| Validation Characteristic | Description |

|---|---|

| Accuracy | Closeness of test results to the true value. nih.gov |

| Precision | Closeness of agreement between a series of measurements. nih.gov |

| Specificity | Ability to assess the analyte unequivocally in the presence of other components. efor-group.com |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. nih.gov |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with suitable accuracy and precision. nih.gov |

| Linearity | Ability to obtain results directly proportional to the analyte concentration. efor-group.com |

| Range | The interval providing suitable linearity, accuracy, and precision. nih.gov |

| Robustness | Capacity to remain unaffected by small variations in method parameters. nih.gov |

Table 3: Reported Quantitation Limits for Selected Endophyte Alkaloids by LC-MS

| Compound | Limit of Quantitation (LOQ) (ng/mL) |

|---|---|

| Peramine | 0.8 |

| Ergovaline | 0.8 |

| Lolitrem B | 6.0 |

Data derived from a validated LC-MS method for endophyte alkaloids in perennial ryegrass. nih.gov

Table 4: List of Compound Names

| Compound Name |

|---|

| Loline |

| N-formylloline (NFL) |

| N-acetylloline (NAL) |

| N-acetylnorloline (NANL) |

| Loline dihydrogen chloride |

| Norloline (B1595202) |

| N-methyl loline |

| Peramine |

| Ergovaline |

| Lolitrem B |

| Acetonitrile |

| Formic acid |

| Helium |

| 1-exo-acetamidopyrrolizidine (AcAP) |

| 2-endo-hydroxy-1-exo-acetamidopyrrolizidine (2-endo-OH-AcAP) |

| N-tert-butylsulfinyl loline |

| Norloline dihydrochloride |

Future Directions and Emerging Research Avenues in Loline Studies

Unraveling Complex Molecular Mechanisms of Loline (B1675033) Ecological Interactionsresearchgate.netembl.orgasm.orgasm.org

Future research will focus on deciphering the precise molecular mechanisms that govern the ecological interactions mediated by lolines. While the insecticidal properties of lolines are well-established, their influence on other organisms, such as competing microbes and non-herbivorous insects, remains largely unexplored. Understanding these interactions at a molecular level is crucial for a comprehensive view of the role of lolines in the ecosystem. asm.org

Key research areas will include:

Receptor identification: Identifying the specific protein targets of lolines in various insect species to understand the basis of their selective toxicity.

Signal transduction pathways: Elucidating the downstream signaling cascades that are triggered upon loline binding in target organisms, leading to physiological and behavioral changes.

Microbiome modulation: Investigating how lolines influence the composition and function of the plant-associated microbiome, potentially through antagonistic or synergistic interactions with other microorganisms. asm.org Co-occurrence network analyses can be employed to investigate the interaction patterns within these microbial communities. asm.org

Host-endophyte communication: Exploring the molecular dialogue between the host plant and the loline-producing endophyte, including the signals that regulate loline production and translocation within the plant tissues.

Dramatic advances in 'omics' technologies and genetic engineering are enabling scientists to tackle fundamental questions about how organisms interact and assemble into communities. embl.org These approaches will be pivotal in gaining mechanistic insights into the complex ecological roles of lolines.

Evolutionary Trajectories of Loline Production in Endophytic Systemsuchicago.eduresearchgate.netnih.govfrontiersin.org

The evolution of loline production in grass-endophyte symbiosis is a complex and fascinating area of study. Phylogenetic evidence suggests that the ability to produce lolines is not uniformly distributed among endophyte species. researchgate.net For instance, while Epichloë festucae is the only known sexual species that produces lolines, these alkaloids are common in many asexually transmitted Neotyphodium endophytes. uchicago.eduresearchgate.net This pattern suggests a history of interspecific hybridization and gene transfer. uchicago.eduresearchgate.net

Future research will aim to:

Reconstruct ancestral gene clusters: By comparing the LOL gene clusters from various endophyte species, researchers can infer the evolutionary history of these genes and identify the ancestral donors. nih.gov

Investigate gene loss and silencing: Studies suggest that the polymorphism in loline production among endophytes may be due to the loss or silencing of the LOL genes over evolutionary time. nih.gov Understanding the mechanisms behind this loss is a key research goal.

Analyze the role of hybridization: Interspecific hybridization appears to be a major driver in the evolution of alkaloid production in asexual endophytes. uchicago.eduresearchgate.net Further investigation into the frequency and consequences of hybridization events will provide insights into the spread of loline biosynthesis capabilities. researchgate.net

Explore co-evolutionary dynamics: The distribution of seed-transmitted endophytes strongly suggests a process of co-cladogenesis with their host grasses. uchicago.eduresearchgate.net Future studies will explore how the selective pressures exerted by herbivores and other environmental factors have shaped the evolution of loline production in different grass lineages.

Integration of Multi-Omics Approaches in Loline Biosynthesis and Function Researchnih.govfrontiersin.orgomu.edu.trresearchgate.netnih.gov

The advent of high-throughput 'omics' technologies has revolutionized the study of secondary metabolite biosynthesis. nih.govomu.edu.tr An integrated multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, will be instrumental in gaining a holistic understanding of loline production and function. frontiersin.orgresearchgate.netnih.gov

| Omics Approach | Application in Loline Research |

| Genomics | Identification and annotation of the LOL gene cluster, comparative genomics to understand evolutionary relationships. nih.govresearchgate.net |

| Transcriptomics | Studying the expression patterns of LOL genes under different environmental conditions and in response to various stimuli to identify regulatory networks. nih.govnih.gov |

| Proteomics | Identifying and quantifying the proteins involved in the loline biosynthetic pathway and their post-translational modifications. nih.govfrontiersin.org |

| Metabolomics | Profiling the full spectrum of loline alkaloids and their derivatives produced by an endophyte, and tracking their distribution within the host plant. nih.govresearchgate.net |

By integrating data from these different levels, researchers can build comprehensive models of the loline biosynthetic pathway and its regulation. researchgate.net This will not only enhance our fundamental knowledge but also provide a roadmap for metabolic engineering to produce novel loline analogues or increase yields of desired compounds. frontiersin.org

Expanding Loline Applications in Sustainable Agricultural and Ecological Managementmdpi.complagri.euopenaccessgovernment.orgresearchgate.netlincolnu.edu

The insecticidal properties of lolines make them promising candidates for use in sustainable agriculture as a natural alternative to synthetic pesticides. plagri.eu Future research will focus on developing practical applications for lolines to enhance crop protection and ecosystem resilience.

Potential applications include:

Biopesticides: Developing formulations of loline alkaloids for direct application to crops to control insect pests.

Endophyte-enhanced seeds: Inoculating crop plants with selected loline-producing endophytes to confer insect resistance. This approach offers a self-sustaining and environmentally friendly method of pest control.

Push-pull strategies: Utilizing loline-producing plants as "push" components in integrated pest management systems to repel pests from valuable crops.

Ecological restoration: Employing grasses with loline-producing endophytes to restore degraded ecosystems, as the insecticidal properties can help protect establishing seedlings from herbivory.

Novel Synthetic Routes for Diverse Loline Analoguesiajpr.comresearchgate.netacs.orgbeilstein-journals.orgcity.ac.uk

While endophytes are the natural source of lolines, chemical synthesis offers the possibility of creating a diverse range of loline analogues with potentially improved properties. iajpr.comacs.org The development of novel and efficient synthetic routes is a key area of future research. acs.orgcity.ac.uk

Strategies for synthesizing loline analogues may include:

Total synthesis: Developing a complete synthetic pathway to the core loline structure, which can then be modified to create various derivatives.

Semi-synthesis: Using naturally produced lolines as starting materials and chemically modifying them to generate new compounds.

Combinatorial chemistry: Employing high-throughput techniques to rapidly synthesize large libraries of loline analogues for screening and activity profiling. iajpr.com

Biocatalysis: Utilizing enzymes from the loline biosynthetic pathway or other sources to perform specific chemical transformations in the synthesis of loline analogues. beilstein-journals.org

The synthesis of novel loline analogues will not only provide valuable tools for structure-activity relationship studies but may also lead to the discovery of compounds with enhanced insecticidal activity, broader target spectra, or improved stability. researchgate.net

Advanced Analytical Methodologies for Trace Loline Detectioneag.comresearchgate.netnumberanalytics.commeasurlabs.comlabmanager.com

The ability to detect and quantify trace levels of lolines in various matrices, such as plant tissues, soil, and insect bodies, is crucial for both fundamental research and practical applications. eag.com Future research will focus on developing more sensitive, rapid, and field-portable analytical methods for loline detection. labmanager.com

Promising techniques include:

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS): This is a powerful and widely used technique for the separation and identification of loline alkaloids. researchgate.net Future developments may focus on improving sensitivity and throughput.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): While typically used for elemental analysis, ICP-MS can be adapted for the detection of specific molecules by labeling them with a unique element. numberanalytics.commeasurlabs.comlabmanager.com

Biosensors: Developing biosensors based on loline-binding proteins or antibodies could provide a rapid and specific method for on-site loline detection.

Immunoassays: Enzyme-linked immunosorbent assays (ELISAs) offer a high-throughput and cost-effective method for quantifying lolines in a large number of samples.

The development of these advanced analytical methodologies will enable researchers to gain a more detailed understanding of the fate and transport of lolines in the environment and their dynamics within biological systems. eag.com

Q & A

Q. How do loline derivatives influence mammalian cardiovascular physiology, and what controls are essential?

- Methodological Answer : Isolated heart perfusion (Langendorff apparatus) tests loline’s negative inotropic effects. Controls include baseline measurements (e.g., coronary flow rate) and reference compounds (e.g., verapamil). For in vivo studies, telemetry in rodents monitors real-time blood pressure changes, with dose adjustments (1–60 mg/kg IV) to avoid diastolic arrest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.